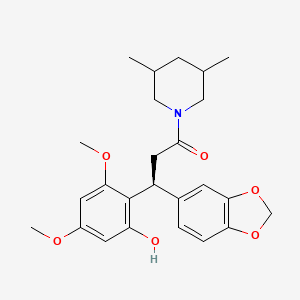

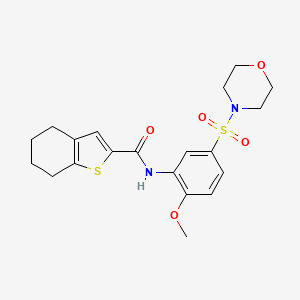

![molecular formula C28H22ClN3O5S3 B10763978 2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)

2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML113 is a compound primarily used in research related to microtubule polymerization. It is composed of tubulin, a protein that forms microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Tubulin is a heterodimer consisting of two closely related proteins, alpha-tubulin and beta-tubulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: ML113 is prepared by isolating tubulin from bovine brain tissue. The tubulin is then purified to achieve a high level of purity, typically greater than 99% . The preparation involves several steps:

Isolation: Tubulin is isolated from bovine brain tissue using a series of centrifugation and filtration steps.

Purification: The isolated tubulin is further purified using chromatography techniques to remove impurities and achieve the desired purity level.

Lyophilization: The purified tubulin is lyophilized to obtain a white powder, which is then reconstituted in a suitable buffer for use in experiments.

Industrial Production Methods: The industrial production of ML113 follows similar steps as the laboratory preparation but on a larger scale. The process involves the use of large-scale centrifuges and chromatography columns to handle the increased volume of material. The final product is subjected to rigorous quality control to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: ML113 undergoes polymerization reactions to form microtubules. This process involves the assembly of tubulin dimers into protofilaments, which then associate to form microtubules .

Common Reagents and Conditions:

Guanosine Triphosphate (GTP): Tubulin polymerization requires the presence of guanosine triphosphate, which binds to the tubulin dimers and promotes their assembly into microtubules.

Polymerization Enhancers: Compounds such as paclitaxel and nocodazole can modulate tubulin polymerization.

Major Products: The primary product of the polymerization reaction is microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .

Scientific Research Applications

ML113 has a wide range of applications in scientific research:

Mechanism of Action

ML113 exerts its effects by modulating the polymerization of tubulin into microtubules. The compound binds to tubulin dimers and promotes their assembly into protofilaments, which then associate to form microtubules. This process is regulated by the binding and hydrolysis of guanosine triphosphate . The molecular targets of ML113 include the alpha-tubulin and beta-tubulin subunits, which are essential for microtubule formation .

Comparison with Similar Compounds

ML113 is unique in its high purity and specific application in tubulin polymerization assays. Similar compounds include:

Paclitaxel: A compound that stabilizes microtubules and is used in cancer treatment.

Nocodazole: A compound that inhibits microtubule formation and is used in cell biology research.

Colchicine: A compound that binds to tubulin and inhibits microtubule polymerization, used in the treatment of gout.

ML113 stands out due to its high purity and specific use in research applications related to microtubule dynamics .

Properties

Molecular Formula |

C28H22ClN3O5S3 |

|---|---|

Molecular Weight |

612.1 g/mol |

IUPAC Name |

2-[5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |

InChI |

InChI=1S/C28H22ClN3O5S3/c29-22-10-6-19(7-11-22)18-37-24-12-8-20(9-13-24)26-21(17-32(30-26)23-4-2-1-3-5-23)16-25-27(33)31(28(38)39-25)14-15-40(34,35)36/h1-13,16-17H,14-15,18H2,(H,34,35,36) |

InChI Key |

UEMVHDDFBLKUGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=O)N(C(=S)S5)CCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)

![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)

![N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)

![N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)

![3-[5-[[3-(4-Methoxy-2-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid](/img/structure/B10763964.png)

![4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)